molecular formula C10H11BrN2O B12955917 4-(6-Bromopyridin-3-yl)piperidin-2-one

4-(6-Bromopyridin-3-yl)piperidin-2-one

Cat. No.: B12955917
M. Wt: 255.11 g/mol
InChI Key: UDQBHSLKIBNXQN-UHFFFAOYSA-N
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Description

4-(6-Bromopyridin-3-yl)piperidin-2-one is an organic compound that features a brominated pyridine ring attached to a piperidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromopyridin-3-yl)piperidin-2-one typically involves the bromination of a pyridine derivative followed by a coupling reaction with a piperidinone. One common method starts with 6-bromopyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with piperidin-2-one in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromopyridin-3-yl)piperidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The piperidinone moiety can be reduced to the corresponding piperidine or oxidized to form more complex structures.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 4-(6-substituted-pyridin-3-yl)piperidin-2-one derivatives.

    Oxidation: Formation of piperidin-2-one derivatives with additional functional groups.

    Reduction: Formation of 4-(6-Bromopyridin-3-yl)piperidine.

Scientific Research Applications

Chemistry

In chemistry, 4-(6-Bromopyridin-3-yl)piperidin-2-one is used as a building block for the synthesis of more complex molecules. Its brominated pyridine ring makes it a versatile intermediate for various organic transformations.

Biology

In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridin-3-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance binding affinity through halogen bonding interactions, while the piperidinone moiety can provide additional hydrogen bonding sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloropyridin-3-yl)piperidin-2-one
  • 4-(6-Fluoropyridin-3-yl)piperidin-2-one
  • 4-(6-Methylpyridin-3-yl)piperidin-2-one

Uniqueness

4-(6-Bromopyridin-3-yl)piperidin-2-one is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s reactivity and binding properties compared to its chloro, fluoro, or methyl analogs.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

4-(6-bromopyridin-3-yl)piperidin-2-one

InChI

InChI=1S/C10H11BrN2O/c11-9-2-1-8(6-13-9)7-3-4-12-10(14)5-7/h1-2,6-7H,3-5H2,(H,12,14)

InChI Key

UDQBHSLKIBNXQN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1C2=CN=C(C=C2)Br

Origin of Product

United States

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